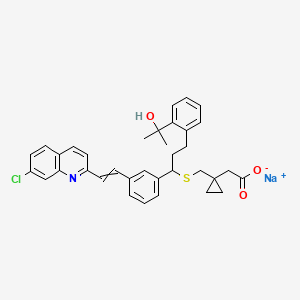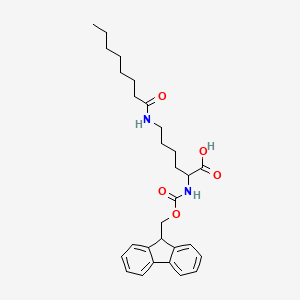
Montelukast Soudium Tablets
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast Sodium is a leukotriene receptor antagonist used primarily in the management of asthma and allergic rhinitis. It works by blocking the action of leukotriene D4 in the lungs, which results in decreased inflammation and relaxation of smooth muscle . Montelukast Sodium is marketed under the brand name Singulair and was first approved for medical use in the United States in 1998 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Montelukast Sodium involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of mesylate compound with bis-alkali metal salt of 1-(mercaptomethyl)cyclopropane acetic acid in a solvent mixture of ionic liquid and dimethyl sulfoxide to obtain Montelukast free acid, which is then converted to its sodium salt .
Industrial Production Methods: In industrial settings, Montelukast Sodium is often produced using a wet granulation method. This involves the preparation of a granule base material, followed by the addition of an adhesive aqueous solution and medicinal powder. The mixture is then dried and mixed with magnesium stearate to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Montelukast Sodium undergoes various chemical reactions, including:
Oxidation: Montelukast Sodium can be oxidized under stress conditions such as exposure to peroxide.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions are possible, particularly involving the aromatic rings in the compound.
Common Reagents and Conditions:
Oxidation: Peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Halogenated solvents and catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Montelukast Sodium, depending on the specific reaction conditions .
Scientific Research Applications
Montelukast Sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving leukotriene receptor antagonists.
Biology: Research focuses on its effects on leukotriene pathways and its role in inflammation.
Mechanism of Action
Montelukast Sodium exerts its effects by selectively binding to the cysteinyl leukotriene receptor type 1 (CysLT1) in the lungs and bronchial tubes. This binding inhibits the action of leukotriene D4, a molecule involved in the inflammatory process. By blocking this receptor, Montelukast Sodium reduces inflammation, bronchoconstriction, and mucus production, thereby alleviating symptoms of asthma and allergic rhinitis .
Comparison with Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used for similar indications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Ibudilast: Though primarily a phosphodiesterase inhibitor, it also has anti-inflammatory properties.
Uniqueness of Montelukast Sodium: Montelukast Sodium is unique due to its high specificity for the CysLT1 receptor and its favorable safety profile. Unlike some other leukotriene receptor antagonists, Montelukast Sodium is available in various formulations, including tablets, chewable tablets, and oral granules, making it suitable for a wide range of patients .
Properties
IUPAC Name |
sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)
![10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)
![(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)




![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)


![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)

